molecular formula C16H14F2N4O4 B10974262 [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10974262
M. Wt: 364.30 g/mol
InChI Key: QSFIEKFUFLGXKO-UHFFFAOYSA-N
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Description

[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyrazole ring, and a difluoromethyl group, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common approach includes the formation of the benzodioxole moiety through a cyclization reaction, followed by the construction of the pyrazole ring via a condensation reaction with appropriate hydrazine derivatives. The difluoromethyl group is introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) can convert ketones or aldehydes within the compound to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, carboxylic acids, and substituted benzodioxole derivatives .

Scientific Research Applications

[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C16H14F2N4O4

Molecular Weight

364.30 g/mol

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C16H14F2N4O4/c1-8-6-16(24,15(17)18)22(21-8)14(23)11-5-10(19-20-11)9-2-3-12-13(4-9)26-7-25-12/h2-5,15,24H,6-7H2,1H3,(H,19,20)

InChI Key

QSFIEKFUFLGXKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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